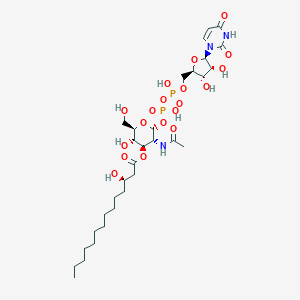

UDP-3-O-acyl-GlcNAc

説明

特性

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSJGZGYQDNRRX-MPLCHSTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N3O19P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102965 |

Source

|

| Record name | UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108636-29-9 |

Source

|

| Record name | Uridine 5′-(trihydrogen diphosphate), P′-[2-(acetylamino)-2-deoxy-3-O-[(3R)-3-hydroxy-1-oxotetradecyl]-α-D-glucopyranosyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108636-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Udp-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108636299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling a Key Player in Bacterial Armor: A Technical Guide to UDP-3-O-acyl-GlcNAc

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the discovery, biosynthesis, and critical significance of Uridine diphosphate-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) in bacteria. This crucial molecule stands at the crossroads of bacterial survival and pathogenesis, offering a compelling target for novel antimicrobial strategies.

Discovery and Core Significance

Uridine diphosphate-3-O-(R)-3-hydroxyacyl-N-acetylglucosamine was identified as a key intermediate in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that forms the outer monolayer of the outer membrane in most Gram-negative bacteria.[1][2] The discovery of this molecule was a pivotal moment in understanding the construction of the bacterial cell envelope. Its central role lies in being the product of the first committed step in the Lipid A biosynthetic pathway, making it essential for bacterial growth, viability, and virulence.[1][3][4] The enzymes in this pathway are highly conserved across many pathogenic Gram-negative bacteria, rendering them attractive targets for the development of new antibiotics.

The Biosynthetic Pathway: A Trio of Essential Enzymes

The synthesis of this compound and its subsequent conversion is a meticulously orchestrated process catalyzed by a series of cytoplasmic enzymes. This pathway represents a critical chokepoint in the formation of the bacterial outer membrane.

LpxA: The Initiating Acyltransferase

The biosynthesis commences with the action of UDP-N-acetylglucosamine acyltransferase (LpxA). This enzyme catalyzes the reversible transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). The reaction is thermodynamically unfavorable, with an equilibrium constant of approximately 0.01, meaning the reverse reaction is favored.

-

Substrate Specificity: LpxA exhibits remarkable specificity for the length of the R-3-hydroxyacyl chain, which varies between bacterial species. For instance, Escherichia coli LpxA preferentially utilizes R-3-hydroxymyristoyl-ACP (a 14-carbon chain), while the Pseudomonas aeruginosa enzyme favors R-3-hydroxydecanoyl-ACP (a 10-carbon chain).

LpxC: The Committed Step and Prime Drug Target

The product of the LpxA reaction, UDP-3-O-(R)-3-hydroxyacyl-GlcNAc, is then acted upon by the enzyme UDP-3-O-(R)-3-hydroxyacyl-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloamidase that catalyzes the irreversible removal of the N-acetyl group from this compound. This deacetylation is the first committed and irreversible step in Lipid A biosynthesis, making LpxC a highly attractive target for the development of novel antibiotics. Inhibition of LpxC leads to the depletion of Lipid A precursors, compromising the integrity of the outer membrane and ultimately causing bacterial cell death.

LpxD: The Second Acylation

Following deacetylation by LpxC, the resulting UDP-3-O-(R)-3-hydroxyacyl-glucosamine serves as the substrate for UDP-3-O-(R)-3-hydroxyacyl-glucosamine N-acyltransferase (LpxD). This enzyme catalyzes the transfer of a second (R)-3-hydroxyacyl chain from ACP to the free amino group of the glucosamine, forming UDP-2,3-diacyl-glucosamine. Like LpxA, LpxD also exhibits acyl chain length specificity that contributes to the final structure of Lipid A in a given bacterial species.

Signaling Pathway of the Initial Steps in Lipid A Biosynthesis

Caption: Initial enzymatic steps in the biosynthesis of Lipid A, starting from UDP-GlcNAc.

Quantitative Data

Precise quantitative data for this compound levels in bacteria are not extensively reported in the literature, as it is a transient intermediate. However, kinetic parameters of the enzymes involved in its synthesis and degradation provide valuable insights into the pathway's efficiency.

| Enzyme | Organism | Substrate(s) | Km | kcat | Reference |

| LpxA | Escherichia coli | UDP-GlcNAc | 2.5 mM | 1.1 min-1 | |

| (R)-3-hydroxymyristoyl-ACP | 1.9 µM | ||||

| LpxC | Escherichia coli | UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcNAc | 1.5 µM | 1.7 min-1 | |

| LpxD | Escherichia coli | UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcN | 10 µM | 1.3 min-1 | |

| (R)-3-hydroxymyristoyl-ACP | 0.5 µM |

Experimental Protocols

The study of this compound and the enzymes that metabolize it involves a variety of biochemical and analytical techniques.

In Vitro Assay for LpxA Activity

This protocol is adapted from methodologies described in the literature for monitoring the conversion of radiolabeled UDP-GlcNAc to its acylated product.

Objective: To measure the acyltransferase activity of LpxA.

Materials:

-

[α-32P]UDP-GlcNAc

-

(R)-3-hydroxyacyl-ACP (donor substrate)

-

Purified LpxA enzyme

-

Reaction buffer (e.g., 40 mM HEPES, pH 8.0)

-

Bovine Serum Albumin (BSA)

-

LpxC inhibitor (to prevent product degradation)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/water/acetic acid in appropriate ratios)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing reaction buffer, BSA, LpxC inhibitor, and the acyl donor substrate.

-

Initiate the reaction by adding a known amount of purified LpxA enzyme and [α-32P]UDP-GlcNAc.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of ethanol).

-

Spot a small aliquot of the reaction mixture onto a silica (B1680970) TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the substrate ([α-32P]UDP-GlcNAc) from the more hydrophobic product ([α-32P]this compound).

-

Dry the TLC plate and visualize the radioactive spots using a phosphorimager or by exposing it to autoradiography film.

-

Quantify the amount of product formed by measuring the radioactivity of the corresponding spot.

Workflow for In Vitro LpxA Activity Assay

Caption: A stepwise workflow for determining LpxA enzyme activity in vitro.

Detection and Quantification of UDP-GlcNAc and its Derivatives

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the structural characterization and quantification of these molecules. More recently, enzymatic microplate assays have been developed for sensitive quantification.

Objective: To detect and quantify UDP-GlcNAc and its acylated derivatives from bacterial cell extracts.

Materials:

-

Bacterial cell culture

-

Extraction solvents (e.g., chloroform, methanol, water)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., ESI-MS)

-

NMR Spectrometer

-

For enzymatic assay: O-GlcNAc transferase (OGT), acceptor peptide, detection antibody.

Procedure (General Outline for LC-MS):

-

Grow bacterial cells to the desired growth phase.

-

Harvest the cells by centrifugation.

-

Extract polar metabolites, including UDP-sugars, using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).

-

Separate the extracted metabolites using HPLC, often with an anion-exchange column.

-

Analyze the eluting fractions by mass spectrometry to identify and quantify UDP-GlcNAc and its derivatives based on their mass-to-charge ratio.

-

For structural confirmation, purified compounds can be analyzed by NMR spectroscopy.

Significance in Drug Development

The essentiality of the Lipid A biosynthetic pathway and the conservation of its enzymes among Gram-negative bacteria make it a fertile ground for the discovery of novel antibiotics. The absence of this pathway in mammals enhances the therapeutic potential of targeting these enzymes, minimizing the risk of off-target effects.

-

LpxC as a Prime Target: As LpxC catalyzes the first committed step, it has been the most intensely studied target in this pathway. Numerous potent inhibitors of LpxC have been developed, some of which have shown promising antibacterial activity in preclinical studies.

-

LpxA and LpxD as Additional Targets: While LpxC has received the most attention, LpxA and LpxD also represent viable targets for antibiotic development. Inhibitors of these enzymes would also disrupt the crucial Lipid A synthesis, leading to bacterial cell death.

The continued exploration of the biosynthesis of this compound and the enzymes involved will undoubtedly fuel the development of the next generation of antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Acyl-acyl carrier protein specificity of UDP-GlcNAc acyltransferases from gram-negative bacteria: relationship to lipid A structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and reactivity of LpxD, the N-acyltransferase of lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of lipid A precursors in Escherichia coli. A cytoplasmic acyltransferase that converts UDP-N-acetylglucosamine to UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of the Wall: An In-depth Technical Guide to the UDP-3-O-acyl-GlcNAc Biosynthetic Pathway in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

The outer membrane of Gram-negative bacteria, such as Escherichia coli, serves as a formidable barrier against environmental insults and antibiotics. A key component of this membrane is lipopolysaccharide (LPS), which is essential for the viability of most of these bacteria. The hydrophobic anchor of LPS, known as Lipid A, is synthesized through a conserved series of enzymatic reactions known as the Raetz pathway. The initial and committed steps of this pathway, leading to the formation and processing of UDP-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), represent a critical chokepoint in bacterial survival and a prime target for the development of novel antimicrobial agents. This technical guide provides a detailed exploration of this crucial segment of the Lipid A biosynthetic pathway in E. coli, offering insights into the enzymes, their kinetics, and the experimental methodologies used to study them.

The Raetz Pathway: An Overview of Lipid A Biosynthesis

The biosynthesis of Lipid A in E. coli is a nine-step enzymatic pathway that takes place in the cytoplasm and at the inner membrane.[1] The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the synthesis of Kdo2-Lipid A, the minimal LPS structure required for the viability of most Gram-negative bacteria.[2] The enzymes involved in the initial stages of this pathway are LpxA, LpxC, and LpxD, which are responsible for the formation and modification of this compound.

The first six enzymes of the Raetz pathway are essential for bacterial viability, making them attractive targets for antibiotic development.[2] These enzymes are LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK.

Below is a diagram illustrating the initial steps of the Raetz pathway leading to the formation of UDP-2,3-diacylglucosamine.

Key Enzymes and Their Quantitative Data

The initial enzymes of the Raetz pathway, LpxA, LpxC, and LpxD, are soluble cytoplasmic proteins that carry out the first three steps of Lipid A biosynthesis. Their activities are critical for the overall flux of the pathway.

LpxA (UDP-N-acetylglucosamine Acyltransferase)

LpxA catalyzes the first, reversible step of the pathway: the transfer of an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-GlcNAc.[2] In E. coli, LpxA is highly selective for a 14-carbon acyl chain, (R)-3-hydroxymyristate.[2]

| Parameter | Value | Substrate(s) | Conditions | Reference |

| Ki (Peptide 920) | ~50 nM | R-3-hydroxymyristoyl-ACP | Competitive with acyl-ACP | |

| IC50 (Compound 1) | 1.4 µM | - | In vitro assay | |

| IC50 (Compound 2) | 4.8 µM | - | In vitro assay |

LpxC (UDP-3-O-acyl-N-acetylglucosamine Deacetylase)

LpxC catalyzes the second and committed step of Lipid A biosynthesis: the deacetylation of UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine. This irreversible reaction drives the pathway forward. LpxC is a zinc-dependent metalloenzyme and a major target for antibiotic development.

| Parameter | Value | Substrate(s) | Conditions | Reference |

| Km | 2 µM | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (natural) | - | |

| kcat | 1.5 s-1 | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (natural) | - | |

| Km | 367 µM | UDP-3-O-(N-hexyl-propionamide)-N-acetylglucosamine (surrogate) | - | |

| kcat | 0.36 s-1 | UDP-3-O-(N-hexyl-propionamide)-N-acetylglucosamine (surrogate) | - | |

| Ki (L-161,240) | 50 nM | - | Competitive inhibitor | |

| Ki (CHIR-090) | 5 nM (initial), 0.5 nM (isomerized) | - | Two-step, slow, tight-binding inhibitor | |

| IC50 (BB-78484) | 400 ± 90 nM | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | In vitro assay | |

| IC50 (BB-78485) | 160 ± 70 nM | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | In vitro assay |

LpxD (UDP-3-O-acyl-glucosamine N-acyltransferase)

LpxD catalyzes the third step, transferring a second (R)-3-hydroxymyristoyl chain from ACP to the amino group of UDP-3-O-((R)-3-hydroxymyristoyl)-glucosamine, forming UDP-2,3-diacylglucosamine.

LpxH (UDP-diacylglucosamine Pyrophosphohydrolase)

LpxH is a peripheral membrane protein that catalyzes the fourth step: the cleavage of the pyrophosphate bond of UDP-2,3-diacylglucosamine to yield 2,3-diacylglucosamine-1-phosphate (Lipid X) and UMP.

| Parameter | Value | Organism | Substrate | Conditions | Reference |

| KM | 68.1 ± 6.7 µM | K. pneumoniae | UDP-DAGn | - | |

| Vmax | 554.1 ± 51.0 µmol/mg/min | K. pneumoniae | UDP-DAGn | - | |

| KM | 61.7 µM | E. coli | UDP-2-N,3-O-bis((3R)-3-hydroxytetradecanoyl)-alpha-D-glucosamine | Assays with partially purified enzyme | |

| Vmax | 17.2 µmol/min/mg | E. coli | - | Assays with partially purified enzyme |

LpxB (Lipid A Disaccharide Synthase)

LpxB, a peripheral membrane protein, catalyzes the fifth step of the pathway: the condensation of UDP-2,3-diacylglucosamine and Lipid X to form the disaccharide backbone of Lipid A.

Specific Km and Vmax values for E. coli LpxB were not explicitly stated in the reviewed literature; however, the velocity as a function of substrate concentration was fit to the Michaelis-Menten equation.

LpxK (Tetraacyldisaccharide 4'-kinase)

LpxK is an essential inner membrane kinase that catalyzes the phosphorylation of the 4'-position of the disaccharide intermediate to form Lipid IVA.

| Parameter | Value | Substrate(s) | Conditions | Reference |

| Specific Activity | 22 nmol/min/mg | Disaccharide-1-phosphate, ATP | Crude E. coli membrane extract from a plasmid-containing strain | |

| kcat (estimated) | 2.1 s-1 | - | Calculated from specific activity | |

| Km (estimated) | 40 µM | Disaccharide-1-phosphate | Estimated from a figure |

Experimental Protocols

Detailed methodologies are crucial for the study of the Raetz pathway enzymes. Below are summaries of key experimental protocols.

Expression and Purification of LpxC

A common method for obtaining purified LpxC involves overexpressing the protein in an E. coli expression system, such as BL21(DE3), using a plasmid vector like pET-24a containing the lpxC gene.

Detailed Steps:

-

Transformation and Culture: Transform E. coli BL21(DE3) cells with a plasmid containing the lpxC gene (e.g., pET-24a/LpxC). Grow a 3-liter culture to an optical density at 600 nm of 0.6.

-

Induction: Add IPTG to a final concentration of 0.4 mM and incubate for an additional 3 hours at 25°C to induce protein expression.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in an appropriate buffer (e.g., 10 mM potassium phosphate, pH 8.0) and lyse the cells using sonication on ice.

-

Purification: Centrifuge the lysate to remove cell debris. The resulting supernatant containing the soluble LpxC protein is then subjected to purification, often using affinity chromatography such as Ni-NTA for His-tagged proteins.

LpxC Activity Assay

The activity of LpxC is typically measured by monitoring the deacetylation of its substrate. A common method involves detecting the free amine product.

Detailed Steps:

-

Reaction Setup: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and the purified LpxC enzyme. For inhibitor studies, the compound of interest is typically added in a small volume of DMSO.

-

Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period, for example, 30 minutes.

-

Reaction Termination and Product Detection: Stop the reaction by adding a strong base, such as 0.625 M sodium hydroxide. This step also serves to hydrolyze the 3-O-acyl ester. After a short incubation, neutralize the reaction with acetic acid. The product, UDP-glucosamine, can then be detected by derivatization with a fluorogenic reagent like o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to generate a fluorescent signal.

-

Quantification: Measure the fluorescence to determine the amount of product formed, which is directly proportional to the enzyme activity.

Expression and Purification of LpxD

Similar to LpxC, LpxD can be overexpressed in E. coli and purified using affinity and size-exclusion chromatography.

Detailed Steps:

-

Expression: E. coli Rosetta (DE3)/pLysS cells harboring an LpxD expression plasmid are grown at 37°C to an A600 of 0.5. Protein expression is induced with 1 mM IPTG for 3.5 hours.

-

Cell Lysis: Harvested cells are resuspended in a buffer containing 40 mM potassium phosphate (pH 8.0), 200 mM NaCl, 1 mM DTT, 10% glycerol, and 20 mM imidazole. Cells are lysed using a French press.

-

Purification: The cell-free extract is loaded onto a Ni-NTA column. After washing, LpxD is eluted with a buffer containing 150 mM imidazole. The eluate is further purified by size-exclusion chromatography on a Superdex-200 column.

LpxD Activity Assay

The N-acyltransferase activity of LpxD is assayed by monitoring the transfer of a radiolabeled acyl chain to the acceptor substrate.

Detailed Steps:

-

Substrate Preparation: The acceptor substrate, [α-32P]-UDP-3-O-(R-3-hydroxymyristoyl)-α-D-glucosamine, and the acyl donor, R,S-3-hydroxymyristoyl-ACP, are prepared as previously described.

-

Reaction Mixture: The assay mixture contains the radiolabeled acceptor substrate, the acyl donor, and the purified LpxD enzyme in an appropriate buffer.

-

Product Separation and Detection: The reaction is incubated, and the radiolabeled product, UDP-2,3-diacylglucosamine, is separated from the unreacted substrate, typically by thin-layer chromatography (TLC). The amount of product is quantified by autoradiography or phosphorimaging.

Expression and Purification of LpxH

Recombinant LpxH can be expressed in E. coli and purified to homogeneity.

Detailed Steps:

-

Expression: E. coli BL21(DE3) cells are transformed with an LpxH expression plasmid. Cells are grown at 37°C to an OD600 of 0.5 and induced with 1 mM IPTG for 3 hours.

-

Lysis: Harvested cells are resuspended in a lysis buffer (20 mM HEPES, pH 8.0, 200 mM NaCl) and lysed using a French press.

-

Purification: The soluble fraction of the cell lysate is subjected to affinity chromatography (e.g., Ni-NTA) followed by further purification steps as needed.

LpxH Activity Assay

The pyrophosphatase activity of LpxH can be measured using a coupled enzyme assay.

Detailed Steps:

-

Reaction Setup: Two reaction mixtures are prepared. One contains the substrate UDP-2,3-diacylglucosamine (UDP-DAGn), and the other contains the LpxH enzyme and any potential inhibitors. Both mixtures are prepared in a buffer containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, and 1 mM DTT.

-

Reaction Initiation: The reaction is initiated by mixing equal volumes of the substrate and enzyme mixtures and incubating at 37°C.

-

Coupled Reaction and Detection: The product of the LpxH reaction, Lipid X, can be dephosphorylated by a coupled phosphatase (e.g., LpxE). The released inorganic phosphate can then be detected colorimetrically.

Expression and Purification of LpxB

LpxB, a peripheral membrane protein, can be purified using His-tagged constructs.

Detailed Steps:

-

Expression: E. coli C41(DE3) cells harboring a protease-cleavable His10-tagged LpxB construct are grown and induced.

-

Lysis: Cells are lysed in a buffer containing 50 mM sodium phosphate (pH 8.0), 250 mM NaCl, 25 mM imidazole, 10 mM β-mercaptoethanol, and 20% glycerol.

-

Purification: The lysate is applied to a Ni-NTA column. After washing, the protein is eluted with a buffer containing 300 mM imidazole. The His-tag can be removed by TEV protease digestion, followed by a second Ni-NTA step to remove the protease and uncleaved protein.

LpxB Activity Assay

The glycosyltransferase activity of LpxB is measured by monitoring the formation of the disaccharide product from radiolabeled Lipid X.

Detailed Steps:

-

Substrate Preparation: 32P-labeled Lipid X is prepared from an appropriate E. coli mutant strain. The other substrate, UDP-2,3-diacylglucosamine, is prepared enzymatically.

-

Reaction Mixture: The assay is typically performed in a mixed micelle system containing Triton X-100. The reaction mixture includes the radiolabeled Lipid X, UDP-2,3-diacylglucosamine, and the purified LpxB enzyme.

-

Product Analysis: The reaction is stopped, and the products are separated by thin-layer chromatography (TLC). The radiolabeled disaccharide product is visualized and quantified by autoradiography.

Conclusion

The initial steps of the Raetz pathway in E. coli, centered around the biosynthesis and modification of this compound, are fundamental to the construction of the bacterial outer membrane and, consequently, to bacterial survival. The essential nature of the enzymes involved, particularly LpxA, LpxC, and LpxD, has made them focal points for the discovery of novel antibiotics. A thorough understanding of the biochemical and kinetic properties of these enzymes, coupled with robust experimental protocols for their study, is paramount for the successful development of inhibitors. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers dedicated to combating the growing threat of antibiotic-resistant Gram-negative bacteria. The quantitative data and detailed methodologies presented herein are intended to facilitate further research and accelerate the discovery of new therapeutic agents that target this critical bacterial pathway.

References

The Dawn of Endotoxin Research: An In-depth Technical Guide to the Early Identification of UDP-3-O-acyl-GlcNAc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate outer membrane of Gram-negative bacteria, a formidable barrier against many antibiotics, is largely composed of lipopolysaccharide (LPS), also known as endotoxin. The hydrophobic anchor of LPS, Lipid A, is essential for bacterial viability and is a potent elicitor of the host immune response. The biosynthesis of Lipid A, a complex multi-step process known as the Raetz pathway, has been a subject of intense research for decades, not only for its fundamental biological importance but also as a prime target for the development of novel antibacterial agents. A key intermediate in this pathway is UDP-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), the product of the first committed step in Lipid A synthesis. This technical guide delves into the early seminal studies that led to the identification and characterization of this crucial molecule and the enzymes responsible for its formation and subsequent modification, laying the groundwork for our current understanding of Gram-negative bacterial physiology and providing a platform for innovative drug discovery.

The Raetz Pathway: A Conceptual Overview

The biosynthesis of Lipid A begins in the cytoplasm of Gram-negative bacteria. The pathway is initiated by the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). This is followed by a series of enzymatic reactions including deacetylation, further acylation, phosphorylation, and glycosylation, ultimately leading to the formation of the complex Lipid A molecule. The early identification of the intermediates and enzymes in this pathway was a monumental task, pioneered by the laboratory of Christian R. H. Raetz.[1]

Figure 1. Early steps of the Raetz pathway for Lipid A biosynthesis.

Key Enzymes in the Early Pathway

The initial steps of the Raetz pathway are catalyzed by two crucial enzymes that were the focus of early research:

-

UDP-N-acetylglucosamine acyltransferase (LpxA): This enzyme catalyzes the first, reversible step of the pathway: the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-GlcNAc.[2][3] The reaction is thermodynamically unfavorable, with the equilibrium favoring the reactants.[1]

-

UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC): LpxC catalyzes the second and first irreversible step of Lipid A biosynthesis: the deacetylation of this compound to produce UDP-3-O-acyl-glucosamine and acetate. This step commits the molecule to the Lipid A biosynthetic pathway. LpxC is a zinc-dependent metalloenzyme and has been a primary target for the development of novel antibiotics against Gram-negative bacteria.

Experimental Protocols from Early Studies

The identification of this compound and the characterization of LpxA and LpxC relied on a combination of genetic, biochemical, and analytical techniques. The following sections detail the methodologies adapted from the pioneering work in this field.

Preparation of Radiolabeled Substrates

A cornerstone of the early assays was the use of radiolabeled precursors to track the enzymatic reactions.

-

Synthesis of [α-³²P]UDP-GlcNAc: This was a critical reagent for monitoring the activity of LpxA. The synthesis was typically performed enzymatically from [α-³²P]UTP and glucosamine-1-phosphate using UDP-GlcNAc pyrophosphorylase.

Enzymatic Assay for LpxA Activity

The initial assays for LpxA activity monitored the formation of a radiolabeled product that was separable from the substrate by thin-layer chromatography (TLC).

-

Reaction Mixture:

-

40 mM HEPES buffer, pH 8.0

-

10 µM R-3-hydroxymyristoyl-ACP

-

10 µM [α-³²P]UDP-GlcNAc (specific activity of ~2 x 10⁶ cpm/nmol)

-

1 mg/mL bovine serum albumin (BSA)

-

Enzyme source (purified LpxA or cell-free extract)

-

-

Procedure:

-

The reaction was initiated by the addition of the enzyme.

-

Incubation was carried out at 30°C for a defined period (e.g., 10-30 minutes).

-

The reaction was stopped by spotting an aliquot onto a silica (B1680970) gel TLC plate.

-

The TLC plate was developed in a solvent system such as chloroform/methanol/water/acetic acid (25:15:4:2, v/v/v/v).

-

The radioactive spots corresponding to the substrate ([α-³²P]UDP-GlcNAc) and the product ([α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc) were visualized by autoradiography and quantified by scintillation counting.

-

Figure 2. Experimental workflow for the early LpxA enzymatic assay.

Enzymatic Assay for LpxC Activity

The assay for LpxC activity utilized the product of the LpxA reaction as its substrate.

-

Substrate Preparation: [α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc was generated in a scaled-up LpxA reaction and purified by chromatography.

-

Reaction Mixture:

-

40 mM MES buffer, pH 6.0

-

Substrate: [α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc

-

Enzyme source (purified LpxC or cell-free extract)

-

-

Procedure:

-

The reaction was initiated by adding the enzyme.

-

Incubation was performed at 30°C.

-

The reaction was terminated, and the product, [α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, was separated from the substrate by TLC and quantified as described for the LpxA assay.

-

Identification and Structural Characterization

The definitive identification of this compound and its deacetylated product relied on sophisticated analytical techniques.

-

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight of the novel intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR was used to elucidate the detailed chemical structure of the purified compounds, confirming the position of the acyl chain and the presence or absence of the N-acetyl group.

Quantitative Data from Early Studies

The following tables summarize some of the key quantitative findings from the initial characterization of LpxA, LpxC, and early LpxC inhibitors.

Table 1: Kinetic Parameters of E. coli LpxA

| Substrate | Km (µM) | Reference |

| UDP-GlcNAc | ~10 | |

| R-3-hydroxymyristoyl-ACP | ~10 |

Table 2: Inhibition of E. coli LpxC by Hydroxamic Acid Compounds

| Inhibitor | IC₅₀ (nM) | Reference |

| L-161,240 | ~50 |

Note: The IC₅₀ value for L-161,240 was reported as an inhibition constant (Ki) of approximately 50 nM.

Conclusion

The early studies on the identification of this compound were a landmark achievement in microbial biochemistry. They not only unveiled the initial steps of a fundamental and essential bacterial pathway but also established a new paradigm for antibacterial drug discovery. The meticulous experimental work of Raetz and his colleagues provided the scientific community with the foundational knowledge and methodologies to further explore the intricacies of Lipid A biosynthesis and to develop potent and specific inhibitors of this pathway. The enzymes LpxA and, in particular, LpxC, remain attractive targets for the development of novel antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections. This guide serves as a testament to the power of fundamental research in paving the way for significant therapeutic advancements.

References

The Gateway to Endotoxin Synthesis: A Technical Guide to the Enzymatic Formation of UDP-3-O-acyl-GlcNAc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic formation of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), the foundational step in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria and a potent elicitor of the human innate immune response. Understanding the synthesis of its precursors is critical for the development of novel antibacterial agents. This document details the core enzymatic reaction, presents key quantitative data, outlines experimental protocols for its study, and visualizes the associated biological pathways and workflows.

The Core Reaction: LpxA-Catalyzed Acylation

The formation of this compound is the first reaction in the lipid A biosynthetic pathway, often referred to as the Raetz pathway.[1][2] This crucial step is catalyzed by the cytosolic enzyme UDP-N-acetylglucosamine acyltransferase, commonly known as LpxA.[3][4]

LpxA facilitates the reversible transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[5] In Escherichia coli, the preferred acyl donor is R-3-hydroxymyristoyl-ACP (a 14-carbon chain). The reaction establishes an ester linkage, yielding UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc and free ACP.

This initial acylation is thermodynamically unfavorable, with an equilibrium constant (Keq) of approximately 0.01, favoring the reactants. Consequently, the subsequent, irreversible step catalyzed by the deacetylase LpxC is considered the committed step of lipid A biosynthesis. The catalytic mechanism of LpxA involves a conserved histidine residue (His125 in E. coli) acting as a general base to deprotonate the 3-hydroxyl group of UDP-GlcNAc, facilitating its nucleophilic attack on the thioester carbonyl of the acyl-ACP.

References

- 1. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Raetz Pathway for Lipid A Biosynthesis: Christian Rudolf Hubert Raetz, MD PhD, 1946–2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lpxA acyl- [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Enzymes of UDP-3-O-acyl-GlcNAc Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) is a critical intermediate in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that constitutes the outer leaflet of the outer membrane in most Gram-negative bacteria. The biosynthetic pathway of Lipid A, often referred to as the Raetz pathway, is essential for bacterial viability and pathogenesis, making its enzymes prime targets for the development of novel antibiotics. This guide provides a detailed overview of the four core enzymes directly involved in the synthesis and immediate downstream processing of this compound: LpxA, LpxC, LpxD, and LpxH.

The Raetz Pathway: A Central Hub in Bacterial Outer Membrane Synthesis

The initial steps of Lipid A biosynthesis occur in the cytoplasm and involve a conserved sequence of enzymatic reactions. These reactions build the core disaccharide-diphosphate backbone of Lipid A and attach the primary acyl chains. The inhibition of these steps is often lethal to the bacterium, highlighting their potential as antibacterial targets.[1][2]

LpxA: UDP-N-acetylglucosamine Acyltransferase

LpxA catalyzes the first, reversible step of Lipid A biosynthesis: the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[2][3][4] This reaction is thermodynamically unfavorable, with the equilibrium favoring the reactants.

-

Reaction: (R)-3-hydroxyacyl-[ACP] + UDP-N-acetylglucosamine ⇌ [ACP] + UDP-3-O-((R)-3-hydroxyacyl)-N-acetylglucosamine.

-

Structure and Mechanism: LpxA is a homotrimeric enzyme, with each subunit possessing a distinctive left-handed parallel β-helix fold. The active site is located at the interface between adjacent subunits. Mutagenesis studies suggest that a conserved histidine residue (His125 in E. coli) acts as a general base catalyst to deprotonate the 3-hydroxyl of UDP-GlcNAc, facilitating its nucleophilic attack on the thioester carbonyl of the acyl-ACP. The enzyme's acyl chain selectivity is determined by the geometry of a hydrophobic binding pocket.

| Parameter | Organism | Value | Substrate(s) | Notes |

| Keq | E. coli | ~0.01 | R-3-hydroxymyristoyl-ACP, UDP-GlcNAc | The equilibrium strongly favors the reverse reaction. |

| Km (UDP-GlcNAc) | E. coli (H125A mutant) | Increased | UDP-GlcNAc | His125 is critical for substrate binding and catalysis. |

LpxC: UDP-3-O-acyl-N-acetylglucosamine Deacetylase

LpxC catalyzes the second and committed step in the pathway: the irreversible hydrolysis of the N-acetyl group from this compound. This thermodynamically favorable reaction drives the entire Lipid A pathway forward, making LpxC an essential enzyme and a highly attractive target for antibiotic development.

-

Reaction: UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetylglucosamine + H₂O ⇌ UDP-3-O-[(3R)-3-hydroxymyristoyl]-D-glucosamine + acetate.

-

Structure and Mechanism: LpxC is a zinc-dependent metalloenzyme. The active site contains a catalytic Zn²⁺ ion coordinated by conserved histidine and aspartate residues. The proposed mechanism involves the zinc-activated water molecule acting as a nucleophile to attack the acetyl carbonyl carbon, proceeding through a general acid-base catalyst pair mechanism.

-

Inhibitors: LpxC is the target of numerous potent inhibitors, many of which are hydroxamic acid derivatives that chelate the active site zinc ion.

| Parameter | Organism | Compound | Value | Assay Conditions | Notes |

| kcat/KM | E. coli | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 5 x 10⁶-fold higher than UDP-GlcNAc | N/A | The acyl chain is crucial for efficient catalysis. |

| IC50 | E. coli | BB-78484 | 400 ± 90 nM | 25 µM substrate | Sulfonamide hydroxamic acid inhibitor. |

| IC50 | E. coli | BB-78485 | 160 ± 70 nM | 25 µM substrate | S-2-naphthyl derivative of BB-78484. |

| IC50 | E. coli | L-161,240 | 440 ± 10 nM | 25 µM substrate | Phenyloxazoline hydroxamate inhibitor. |

| MIC90 | P. aeruginosa | CHIR-090 | 4 µg/mL | Broth dilution | Potent LpxC inhibitor. |

| MIC90 | K. pneumoniae | LpxC-4 | 1 µg/mL | Broth dilution | A hydroxamic acid inhibitor. |

LpxD: UDP-3-O-acyl-glucosamine N-acyltransferase

LpxD catalyzes the third step, transferring a second R-3-hydroxyacyl chain from acyl-ACP to the free amino group of UDP-3-O-acyl-glucosamine, the product of the LpxC reaction.

-

Reaction: (3R)-3-hydroxyacyl-[ACP] + UDP-3-O-[(3R)-3-hydroxyacyl]-α-D-glucosamine ⇌ [ACP] + UDP-2-N,3-O-bis[(3R)-3-hydroxyacyl]-α-D-glucosamine.

-

Structure and Mechanism: Similar to LpxA, LpxD is a homotrimer with a left-handed β-helix fold. The enzyme follows a compulsory ordered mechanism where the acyl-ACP binds first, followed by the UDP-sugar substrate. The product, UDP-2,3-diacylglucosamine, dissociates before the ACP. A conserved histidine residue is believed to act as the catalytic base.

| Parameter | Organism | Value | Substrate | Notes |

| KM | E. coli | 3.2 µM | (3R)-3-hydroxytetradecanoyl-ACP | Steady-state kinetics. |

| KM | E. coli | 2.5 µM | UDP-3-O-((3R)-hydroxytetradecanoyl)-α-D-glucosamine | Steady-state kinetics. |

| kcat | E. coli | 23 sec⁻¹ | N/A | Steady-state kinetics. |

LpxH: UDP-diacylglucosamine Pyrophosphohydrolase

LpxH catalyzes the fourth step in the pathway, the cleavage of the pyrophosphate bond of UDP-2,3-diacylglucosamine to yield 2,3-diacylglucosamine 1-phosphate (also known as Lipid X) and UMP.

-

Reaction: UDP-2,3-diacylglucosamine + H₂O → 2,3-diacylglucosamine 1-phosphate + UMP.

-

Structure and Mechanism: LpxH is a metalloenzyme belonging to the calcineurin-like phosphoesterase (CLP) family. It utilizes a binuclear Mn²⁺ cluster in its active site for catalysis. The enzyme hydrolyzes a pyrophosphate bond, which is a unique activity for a CLP family member. Its activity is significantly stimulated by the presence of manganese ions.

| Parameter | Organism | Value | Condition | Notes |

| Activity Stimulation | H. influenzae | >600-fold | In the presence of Mn²⁺ | Unambiguously establishes LpxH as a Mn²⁺-dependent enzyme. |

Experimental Protocols and Workflows

Detailed and reliable experimental protocols are crucial for studying these enzymes and for screening potential inhibitors.

A. General Workflow for Enzyme Characterization

The study of a metabolic enzyme typically follows a logical progression from gene to purified protein, followed by functional and structural characterization.

B. Protocol: Overexpression and Purification of LpxC

This protocol is adapted from established procedures for obtaining purified LpxC variants.

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the lpxC gene, often with a polyhistidine tag for purification.

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. For less stable mutants, reduce the incubation temperature to 25°C and incubate overnight.

-

Cell Harvest: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol).

-

Lysis: Lyse the cells using a sonicator or a French press on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged LpxC protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, subject the eluted fractions to further purification steps such as ion-exchange chromatography (e.g., DEAE-sepharose) or size-exclusion chromatography.

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

C. Protocol: Fluorometric LpxC Inhibition Assay

This protocol is based on a homogeneous assay developed to measure LpxC activity by detecting the free amine product.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

Substrate: Prepare a stock solution of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine in water.

-

Enzyme: Dilute purified LpxC to the desired concentration in assay buffer.

-

Inhibitors: Prepare serial dilutions of test compounds in DMSO or assay buffer.

-

Detection Reagent: Prepare a solution of o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) in an appropriate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 5 µL of the test compound solution (or DMSO for control).

-

Add 20 µL of the purified LpxC enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution (final concentration typically 25 µM).

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and develop the signal by adding 50 µL of the OPA/NAC detection reagent.

-

Incubate for 10 minutes at room temperature to allow the fluorophore to develop.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

The enzymes LpxA, LpxC, LpxD, and LpxH are central to the metabolism of this compound and the construction of Lipid A, a molecule indispensable for the survival of most Gram-negative bacteria. Their essential nature and absence in mammals make them outstanding targets for the development of new antibacterial agents. LpxC, in particular, has been the focus of intense drug discovery efforts, yielding several potent inhibitors. A thorough understanding of the structure, mechanism, and kinetics of these enzymes, facilitated by robust experimental protocols, is paramount for the rational design of next-generation antibiotics to combat the growing threat of multidrug-resistant Gram-negative pathogens.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of UDP-3-O-acyl-GlcNAc

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and chemoenzymatic synthesis of Uridine (B1682114) diphosphate-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc), a crucial intermediate in the biosynthesis of Lipid A in Gram-negative bacteria. The synthesis of this molecule and its analogs is of significant interest for the development of novel antibacterial agents and for studying the enzymes involved in the Lipid A pathway.

Introduction

This compound is the substrate for LpxC, a zinc-dependent metalloamidase that catalyzes the second committed step in the biosynthesis of lipid A.[1] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is essential for their viability.[1][2] Inhibition of the Lipid A pathway, particularly the enzyme LpxC, is a promising strategy for the development of new antibiotics.[1][3] Access to synthetic this compound and its derivatives is therefore critical for enzyme assays, inhibitor screening, and structural biology studies.

This document outlines two primary methodologies for obtaining this compound derivatives: a comprehensive chemical synthesis and a highly efficient one-pot chemoenzymatic approach.

Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc

This section details a reliable chemical synthesis for UDP-3-O-[(R)-3-hydroxydecanoyl]-GlcNAc, the native substrate of Pseudomonas aeruginosa LpxC. The strategy involves the synthesis of a modified glycosyl 1-phosphate donor and a 5'-phosphate uridine acceptor, followed by their coupling to form the pyrophosphate linkage. Judicious use of protecting groups is essential to ensure the stability of the final product and intermediates.

Logical Workflow for Chemical Synthesis

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis

Part 1: Synthesis of Modified Glycosyl 1-Phosphate (Donor)

-

Preparation of the Glycosyl Acceptor: Starting from the commercially available 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, selectively remove the C1-acetyl group using hydrazine (B178648) acetate, followed by protection of the resulting hydroxyl group with tert-butyldimethylsilyl (TBS) chloride.

-

Deprotection and Benzylidene Formation: Remove the remaining three acetyl groups using sodium methoxide (B1231860) in methanol. Subsequently, protect the C4 and C6 hydroxyls by forming a p-methoxybenzylidene acetal.

-

Selective Protection and Modification: Protect the C3-hydroxyl group with a levulinoyl (Lev) ester. The C2-azido group is then reduced via hydrogenolysis and acetylated to yield the N-acetyl group.

-

Phosphorylation: Deprotect the C1-hydroxyl group and perform an anomeric phosphorylation using phosphoramidite (B1245037) chemistry to install the α-phosphate.

-

Acylation: Remove the Lev protecting group at C3-OH using hydrazine acetate. Acylate the free hydroxyl group with (R)-3-(tert-butyldimethylsilyloxy)decanoic acid.

-

Final Donor Preparation: Deprotect the phosphate protecting groups to yield the modified glycosyl 1-phosphate.

Part 2: Synthesis of Uridine 5'-Phosphate (Acceptor)

-

Selective Protection of Uridine: Commercially available uridine is selectively protected at the 5'-OH with a tert-butyldiphenylsilyl (TBDPS) group.

-

Protection of Ribose Hydroxyls: The 2'- and 3'-hydroxyl groups of the ribose are then protected with levulinoyl groups.

-

Deprotection and Phosphorylation: The TBDPS group at the 5'-position is removed, and the resulting primary alcohol is phosphorylated using phosphoramidite chemistry.

-

Final Acceptor Preparation: The phosphate protecting groups are removed to yield the uridine 5'-phosphate acceptor.

Part 3: Coupling and Deprotection

-

Activation and Coupling: The modified glycosyl 1-phosphate is activated with carbonyl diimidazole (CDI) to form a phosphorimidazolide intermediate. This activated donor is then coupled with the uridine 5'-phosphate acceptor in the presence of a promoter like tetrazole.

-

Global Deprotection: All remaining protecting groups (e.g., TBS, p-methoxybenzylidene) are removed under appropriate conditions to yield the final product.

-

Purification: The final UDP-3-O-[(R)-3-hydroxydecanoyl]-GlcNAc is purified using size-exclusion chromatography.

Quantitative Data: Chemical Synthesis

| Step | Compound | Yield (%) | Reference |

| C1-OH deprotection and TBS protection | 9 | 90 (2 steps) | |

| Acetyl deprotection and p-methoxybenzylidene protection | 10 | 91 | |

| Levulinoyl protection of C3-OH | 11 | 96 | |

| Hydrogenolysis and Acetylation | 12 | 96 (2 steps) | |

| C1-OH TBS deprotection | 13 | 81 | |

| Anomeric phosphorylation | 14 | 93 | |

| Levulinoyl deprotection | 15 | 99 | |

| Acylation with (R)-3-(TBSO)-decanoic acid | 17a | "excellent" | |

| Selective protection of Uridine with TBDPS | 19 | 97 | |

| Levulinoyl protection of Uridine | 20 | 99 | |

| TBDPS deprotection | 21 | 96 | |

| Uridine 5'-phosphorylation | 93 | ||

| Phosphate deprotection (Uridine acceptor) | 6 | 91 | |

| Coupling of donor and acceptor | 23 | "excellent" |

Chemoenzymatic Synthesis of UDP-GlcNAc Derivatives

For the synthesis of UDP-GlcNAc and its derivatives without the 3-O-acyl chain, a one-pot, three-enzyme chemoenzymatic approach is highly efficient. This method leverages the substrate promiscuity of certain enzymes to generate a variety of UDP-GlcNAc analogs.

Chemoenzymatic Synthesis Workflow

Caption: One-pot, three-enzyme synthesis of UDP-GlcNAc derivatives.

Experimental Protocol: Chemoenzymatic Synthesis

-

Reaction Setup: In a single reaction vessel, combine the N-acetylglucosamine (GlcNAc) derivative, ATP, and UTP in a suitable buffer (e.g., Tris-HCl, pH 7.0) containing MgCl₂ and dithiothreitol.

-

Enzyme Addition: Add the three enzymes: N-acetylhexosamine 1-kinase (NahK), N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU), and inorganic pyrophosphatase (PpA).

-

Incubation: Incubate the reaction mixture at 30 °C for 3 hours or until completion, which can be monitored by TLC or mass spectrometry.

-

Purification: The desired UDP-GlcNAc derivative can be purified from the reaction mixture using anion-exchange chromatography (e.g., DEAE cellulose) followed by size-exclusion chromatography (e.g., Bio-Gel P-2).

Quantitative Data: Chemoenzymatic Synthesis of UDP-GlcNAc Derivatives

| Starting Material (GlcNAc derivative) | Product | Yield (%) | Reference |

| GlcNAc | UDP-GlcNAc | 81 | |

| GlcNTFA | UDP-GlcNTFA | 97 | |

| GlcN₃ | UDP-GlcN₃ | 54 | |

| GlcNAc6N₃ | UDP-GlcNAc6N₃ | 72 | |

| GlcNAc6S | UDP-GlcNAc6S | 62 |

Signaling Pathway Context: Lipid A Biosynthesis

This compound is a key intermediate in the conserved Raetz pathway of Lipid A biosynthesis in Gram-negative bacteria. The synthesis of Lipid A is essential for the formation of the outer membrane and the viability of these bacteria.

Lipid A Biosynthesis Pathway

Caption: The Raetz pathway of Lipid A biosynthesis.

This pathway highlights the central role of this compound and the enzyme LpxC, which is a prime target for novel antibiotic development. The ability to synthesize the substrate of this enzyme is fundamental to advancing research in this critical area of drug discovery.

References

Application Note: Enzymatic Quantification of UDP-3-O-acyl-GlcNAc

References

- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Detection of UDP-3-O-acyl-GlcNAc in Cell Lysates

Introduction

Uridine diphosphate-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) is a critical intermediate in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The formation of this molecule, catalyzed by the enzyme LpxA, represents the first committed step in the Lipid A pathway.[1] This pathway is essential for bacterial viability, making its components, including LpxA and the subsequent enzyme LpxC, prime targets for the development of novel antibiotics.[2]

Monitoring the presence and quantity of this compound in bacterial cell lysates is crucial for researchers in drug development for several reasons:

-

Enzyme Activity Assays: Directly measuring the product formation allows for the characterization of LpxA enzyme kinetics.

-

Inhibitor Screening: A robust detection protocol is fundamental for high-throughput screening of chemical libraries to identify inhibitors of LpxA or LpxC.

-

Mechanism of Action Studies: Confirming the accumulation of this compound in bacteria treated with an LpxC inhibitor can validate the drug's target engagement.

This document provides detailed protocols for the detection and quantification of this compound from bacterial cell lysates using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct quantification and a classic enzymatic assay using radiolabeling for monitoring enzyme activity.

Associated Signaling and Biosynthetic Pathways

This compound is a product of the LpxA-catalyzed reaction within the essential Lipid A biosynthetic pathway. This pathway is distinct from the hexosamine biosynthetic pathway in mammalian cells, which produces the related but structurally different UDP-GlcNAc used for protein O-GlcNAcylation.[3][4][5]

Caption: Initial steps of the Lipid A biosynthetic pathway in Gram-negative bacteria.

Experimental Protocols

Two primary methods are presented for the detection of this compound. Method 1 is a direct, quantitative approach using LC-MS/MS (B15284909), while Method 2 is a traditional, activity-based assay using radiolabeling.

Method 1: Quantification by LC-MS/MS

This protocol is ideal for the direct and sensitive quantification of this compound in bacterial lysates. It relies on hydrophilic interaction liquid chromatography (HILIC) to separate the polar metabolite, followed by detection using tandem mass spectrometry.

Caption: Workflow for detection of this compound by LC-MS/MS.

1. Sample Preparation: Metabolite Extraction

This procedure is adapted from protocols for extracting polar nucleotide sugars from cell lysates.

-

Cell Culture: Grow Gram-negative bacteria (e.g., E. coli) to the desired growth phase (e.g., mid-log phase).

-

Harvesting: Rapidly harvest cells by centrifugation at 4°C. For a 10 mL culture, pellet cells at 5,000 x g for 10 minutes.

-

Quenching: Immediately resuspend the cell pellet in 1 mL of ice-cold 60% methanol (B129727) to quench metabolic activity.

-

Lysis: Lyse the cells using a probe sonicator on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) or by bead beating.

-

Extraction:

-

Add 500 µL of chloroform to the lysate.

-

Vortex vigorously for 1 minute.

-

Add 400 µL of ice-cold LC-MS grade water.

-

Vortex again for 1 minute.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the phases.

-

-

Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, including UDP-sugars.

-

Drying: Dry the aqueous extract completely in a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried pellet in 50-100 µL of 50:50 acetonitrile:water for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system capable of HILIC separation.

-

Column: A HILIC column (e.g., amide-based column).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Suggested Setting |

|---|---|

| Chromatography | |

| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 8.0 |

| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate |

| Gradient | Start at 85% B, hold for 2 min, decrease to 20% B over 10 min, hold for 3 min, return to 85% B and re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | See Table 2 |

| Collision Energy | Optimize based on instrument and standard compound |

| Dwell Time | 50-100 ms |

Table 2: Theoretical MRM Transitions for UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc Note: The exact acyl chain can vary between bacterial species. R-3-hydroxymyristoyl (C14) is common in E. coli.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| UDP-3-O-(C14)-GlcNAc | 832.3 | 402.1 | [M-H]⁻ → [UMP-H]⁻ |

| 832.3 | 323.1 | [M-H]⁻ → [UDP-H]⁻ | |

| 832.3 | 79.9 | [M-H]⁻ → [PO₃]⁻ | |

| UDP-GlcNAc (Substrate) | 606.1 | 323.1 | [M-H]⁻ → [UDP-H]⁻ |

Method 2: Enzymatic Assay with Radiolabeling

This method monitors the activity of the LpxA enzyme by tracking the conversion of a radiolabeled substrate, [α-³²P]UDP-GlcNAc, to the acylated product. The product is then separated from the substrate by thin-layer chromatography (TLC).

Caption: Workflow for the LpxA enzymatic assay using radiolabeling and TLC.

1. Preparation of Reagents

-

Cell Lysate: Prepare a cell-free extract from the desired bacterial strain by sonication or French press, followed by centrifugation to remove cell debris. The supernatant serves as the source of LpxA.

-

Reaction Buffer: 40 mM HEPES, pH 8.0.

-

Substrate: [α-³²P]UDP-GlcNAc (typically ~2 x 10⁵ dpm/reaction).

-

Acyl Donor: R-3-hydroxymyristoyl-Acyl Carrier Protein (ACP). This often needs to be synthesized and purified separately.

2. Assay Procedure

-

Reaction Setup: In a microcentrifuge tube, prepare a 10 µL reaction mixture containing:

-

40 mM HEPES, pH 8.0

-

10 µM R-3-hydroxymyristoyl-ACP

-

10 µM [α-³²P]UDP-GlcNAc

-

5-10 µg of cell lysate protein

-

(Optional) Test compound/inhibitor at desired concentrations.

-

-

Incubation: Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stopping the Reaction: Terminate the reaction by adding 2 µL of glacial acetic acid.

-

TLC Analysis:

-

Spot 5 µL of the reaction mixture onto a silica (B1680970) gel TLC plate.

-

Allow the spot to dry completely.

-

Develop the plate in a sealed TLC chamber with a solvent system of chloroform:methanol:water:acetic acid (25:15:4:2, v/v/v/v).

-

Run the chromatogram until the solvent front is ~1 cm from the top of the plate.

-

-

Detection and Quantification:

-

Dry the TLC plate thoroughly.

-

Expose the plate to a phosphor screen overnight.

-

Image the screen using a phosphorimager.

-

Quantify the radioactivity in the spots corresponding to the substrate ([α-³²P]UDP-GlcNAc) and the product ([α-³²P]this compound). The acylated product is less polar and will have a higher Rf value (migrate further up the plate) than the substrate.

-

Table 3: Representative Quantitative Data (Hypothetical LpxA Inhibition)

| Inhibitor Conc. (µM) | Substrate (Counts) | Product (Counts) | % Conversion | % Inhibition |

|---|---|---|---|---|

| 0 (Control) | 120,500 | 75,300 | 38.5% | 0% |

| 1 | 145,200 | 51,100 | 26.0% | 32.5% |

| 10 | 178,900 | 18,200 | 9.2% | 76.1% |

| 100 | 195,100 | 2,400 | 1.2% | 96.9% |

Summary

The detection of this compound is a specialized but vital assay for antibiotic discovery targeting the Gram-negative bacterial cell wall. For precise and direct quantification from cell lysates, HILIC-LC-MS/MS is the method of choice, offering high sensitivity and specificity. For functional studies of enzyme activity and inhibitor screening, the traditional radiolabel-based LpxA assay provides a robust and reliable alternative. The selection of the appropriate protocol will depend on the specific research question and the available instrumentation.

References

- 1. pnas.org [pnas.org]

- 2. Reliable Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc: The Native Substrate of Pseudomonas aeruginosa LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mass Spectrometry Analysis of UDP-3-O-acyl-GlcNAc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate-3-O-acyl-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) is a critical intermediate in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The formation of this molecule is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA), which transfers an acyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). As the first committed step in Lipid A biosynthesis, LpxA is a promising target for the development of novel antibiotics.

Accurate and sensitive quantification of this compound is essential for studying the kinetics of LpxA, screening for inhibitors, and understanding the regulation of the Lipid A pathway. Liquid chromatography-mass spectrometry (LC-MS) offers a powerful platform for the direct and specific measurement of this lipid intermediate. These application notes provide detailed protocols for the analysis of this compound by LC-MS/MS.

Signaling Pathway: Lipid A Biosynthesis

The synthesis of this compound is the initial step in the conserved pathway of Lipid A biosynthesis. Understanding this pathway is crucial for contextualizing the importance of the analyte.

Caption: The LpxA-catalyzed formation of this compound.

Experimental Workflow for LC-MS/MS Analysis

A systematic workflow is necessary for the reliable quantification of this compound from in vitro enzymatic reactions or cellular extracts.

Caption: Workflow for this compound analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro LpxA Enzyme Assay

This protocol describes a typical setup for an in vitro reaction to produce UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, a common form of the analyte.

Materials:

-

Purified LpxA enzyme

-

UDP-GlcNAc

-

R-3-hydroxymyristoyl-ACP (or other acyl-ACP)

-

Reaction Buffer: 40 mM HEPES, pH 8.0

-

Bovine Serum Albumin (BSA)

-

Quenching Solution: 1:1 (v/v) Acetonitrile:Methanol

-

Nuclease-free water

Procedure:

-

Prepare a reaction mixture containing 40 mM HEPES (pH 8.0) and 1 mg/ml BSA.

-

Add UDP-GlcNAc to a final concentration of 1-5 µM.

-

Add R-3-hydroxymyristoyl-ACP to a final concentration of 1-100 µM.

-

To screen for inhibitors, pre-incubate the reaction mixture with the test compound (dissolved in DMSO, maintaining a final DMSO concentration below 1%) for 3 minutes at 30°C.

-

Initiate the reaction by adding purified LpxA enzyme to a final concentration of 50-100 nM.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by adding an equal volume of cold Quenching Solution.

-

Vortex briefly and centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Sample Preparation for LC-MS/MS

This protocol details the extraction of the analyte from the quenched reaction mixture. Due to the amphipathic nature of this compound, a reversed-phase solid-phase extraction (SPE) can be employed for cleanup and concentration.

Materials:

-

C18 SPE Cartridge

-

Activation Solution: 100% Methanol

-

Equilibration Solution: 95:5 Water:Methanol

-

Wash Solution: 95:5 Water:Methanol

-

Elution Solution: 80:20 Methanol:Water

-

Sample from Protocol 1

Procedure:

-

Activate a C18 SPE cartridge by passing 1 mL of Activation Solution.

-

Equilibrate the cartridge by passing 2 mL of Equilibration Solution.

-

Load the supernatant from the quenched reaction.

-

Wash the cartridge with 1 mL of Wash Solution to remove salts and unreacted UDP-GlcNAc.

-

Elute the this compound with 1 mL of Elution Solution.

-

Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a method for the chromatographic separation and mass spectrometric detection of this compound. A reversed-phase separation is suitable due to the acyl chain, and negative ion mode electrospray ionization (ESI) is effective for detecting the phosphate (B84403) groups of the UDP moiety.

Liquid Chromatography Parameters:

| Parameter | Recommended Setting |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 5 mM Ammonium Acetate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

| Gradient | 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 4 min |

Mass Spectrometry Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0-4.0 kV |

| Source Temperature | 120-150°C |

| Desolvation Temp. | 350-450°C |

| Gas Flow | Instrument dependent, optimize for best signal |

| Collision Gas | Argon |

Data Presentation

Quantitative Data for LC-MS/MS

The following table provides theoretical m/z values for the precursor and potential product ions of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, which can be used to set up an MRM method.

| Analyte | Acyl Chain | Formula | Precursor Ion [M-H]⁻ (m/z) | Product Ion | Product Ion (m/z) |

| UDP-GlcNAc (Substrate) | N/A | C₁₇H₂₅N₃O₁₇P₂ | 606.07 | [UDP-H₂O-H]⁻ | 384.98 |

| UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (Product) | C14:0(3-OH) | C₃₁H₅₁N₃O₁₉P₂ | 834.26 | [UDP-H₂O-H]⁻ | 384.98 |

| UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (Product) | C14:0(3-OH) | C₃₁H₅₁N₃O₁₉P₂ | 834.26 | [UMP-H]⁻ | 323.03 |

Note: The exact m/z values and optimal collision energies for MRM transitions should be determined empirically by infusing a standard of the analyte if available, or by performing a product ion scan on the theoretical precursor mass.

Conclusion

The protocols and data presented provide a comprehensive framework for the mass spectrometry-based analysis of this compound. This methodology is crucial for advancing research in the field of antibacterial drug discovery by enabling robust and quantitative assessment of LpxA activity. The provided workflows and parameters can be adapted and optimized for specific instrumentation and experimental needs, facilitating a deeper understanding of the bacterial Lipid A biosynthesis pathway.

Application Notes and Protocols for LpxC Assays Using UDP-3-O-acyl-GlcNAc as a Substrate

For Researchers, Scientists, and Drug Development Professionals

The bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of most Gram-negative bacteria.[1][2][3] This enzyme's essential role and its absence in mammals make it a prime target for the development of novel antibiotics.[1][4] LpxC catalyzes the deacetylation of UDP-3-O-acyl-N-acetylglucosamine, which is the first committed step in the lipid A biosynthetic pathway. Accurate and reliable assays are crucial for identifying and characterizing LpxC inhibitors. This document provides detailed application notes and protocols for conducting LpxC assays using its native substrate, UDP-3-O-acyl-GlcNAc.

Principle of the LpxC Assay

The LpxC assay is designed to measure the enzymatic activity of LpxC by detecting the product of the deacetylation reaction. LpxC, a zinc-dependent metalloenzyme, catalyzes the hydrolysis of the N-acetyl group from this compound to produce UDP-3-O-acyl-GlcN and acetate. The rate of product formation is directly proportional to the LpxC activity. Inhibition of LpxC results in a decrease in product formation, which can be quantified to determine the potency of potential inhibitors.

Several methods have been developed to monitor this reaction, including fluorescence-based assays, mass spectrometry, and radiolabeled substrate assays. The choice of assay depends on the required throughput, sensitivity, and available instrumentation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LpxC-catalyzed reaction within the lipid A biosynthesis pathway and a general workflow for an LpxC inhibition assay.

Caption: LpxC catalyzes the committed step in Lipid A biosynthesis.

Caption: A typical workflow for an LpxC inhibition assay.

Quantitative Data Summary

The following tables summarize key quantitative data for LpxC assays using this compound substrates.

Table 1: Kinetic Parameters of LpxC with Different Substrates

| LpxC Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| E. coli | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 2.1 | 3.3 | 1.57 x 106 | |

| E. coli | UDP-GlcNAc | >40,000 | - | - | |

| A. aeolicus | [α-32P]-UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 5 (carrier) | - | - | |

| E. coli | UDP-3-O-(N-hexyl-propionamide)-GlcNAc (surrogate) | 367 | 0.36 | 980 |

Table 2: IC50 Values of Known LpxC Inhibitors

| Inhibitor | LpxC Source | Substrate Concentration (µM) | IC50 (nM) | Assay Method | Reference |

| BB-78484 | E. coli | 25 | 400 ± 90 | Fluorescence | |

| BB-78485 | E. coli | 25 | 160 ± 70 | Fluorescence | |

| L-161,240 | E. coli | 3 | 26 | Radiolabeled | |

| L-161,240 | E. coli | 25 | 440 ± 10 | Fluorescence | |

| CHIR-090 | A. aeolicus & E. coli | - | Sub-nanomolar | - |

Experimental Protocols

Materials and Reagents

-

LpxC Enzyme: Purified recombinant LpxC from the desired bacterial species (e.g., E. coli, P. aeruginosa).

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine or UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine. Due to its complex synthesis, this reagent can be expensive.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% (w/v) BSA, and 1 mM DTT. The buffer should be optimized for the specific LpxC ortholog.

-

Metal Ions: LpxC is a zinc-dependent enzyme, but exogenous Zn2+ can be inhibitory at high concentrations. The assay buffer typically does not require supplemental zinc unless working with apo-enzyme.

-

Inhibitors: Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Detection Reagents:

-

Fluorescence Assay: o-phthaldialdehyde (OPA) and 2-mercaptoethanol (B42355) or fluorescamine.

-